molecular formula C29H32N2O5 B12514802 2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid

2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid

Cat. No.: B12514802
M. Wt: 488.6 g/mol
InChI Key: YEXNCDUSVVLUFM-UHFFFAOYSA-N
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Description

Boc-D-Gln(Trt)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the side chain amide is protected by a trityl (Trt) group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Gln(Trt)-OH typically involves the protection of the amino group of D-glutamine with a Boc group and the protection of the side chain amide with a Trt group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The process can be summarized as follows:

    Protection of the amino group: D-glutamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to form Boc-D-Gln.

    Protection of the side chain amide: The Boc-D-Gln is then reacted with trityl chloride (TrtCl) in the presence of a base to form Boc-D-Gln(Trt)-OH.

Industrial Production Methods: Industrial production of Boc-D-Gln(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Boc-D-Gln(Trt)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc and Trt groups can be removed under acidic conditions to yield the free amino acid.

    Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC to form peptide bonds.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc and Trt groups.

    Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (N,N’-diisopropylcarbodiimide) are used in the presence of bases like N-methylmorpholine (NMM).

Major Products Formed:

    Deprotection: The major product is D-glutamine.

    Coupling: The major products are peptides with Boc-D-Gln(Trt)-OH incorporated into their sequence.

Scientific Research Applications

Chemistry: Boc-D-Gln(Trt)-OH is widely used in peptide synthesis as a protected amino acid. It allows for the sequential addition of amino acids to form peptides and proteins.

Biology: In biological research, Boc-D-Gln(Trt)-OH is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides.

Medicine: In medicinal chemistry, Boc-D-Gln(Trt)-OH is used in the development of peptide-based drugs. It helps in the synthesis of peptides that can act as enzyme inhibitors, receptor agonists, or antagonists.

Industry: In the pharmaceutical industry, Boc-D-Gln(Trt)-OH is used in the large-scale synthesis of therapeutic peptides. It ensures the stability and purity of the final product.

Mechanism of Action

Mechanism of Action: The mechanism of action of Boc-D-Gln(Trt)-OH is primarily related to its role in peptide synthesis. The Boc and Trt groups protect the amino and amide groups, respectively, during the synthesis process. These protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids in the peptide chain.

Molecular Targets and Pathways: Boc-D-Gln(Trt)-OH itself does not have specific molecular targets or pathways. peptides synthesized using Boc-D-Gln(Trt)-OH can target various proteins, enzymes, and receptors in biological systems.

Comparison with Similar Compounds

    Boc-L-Gln(Trt)-OH: Similar to Boc-D-Gln(Trt)-OH but with the L-isomer of glutamine.

    Boc-D-Gln-OH: Similar but without the Trt protection on the side chain amide.

    Boc-D-Gln-ONp: A nitrophenyl ester derivative used in peptide synthesis.

Uniqueness: Boc-D-Gln(Trt)-OH is unique due to the dual protection of both the amino and side chain amide groups. This dual protection provides greater stability and versatility in peptide synthesis compared to compounds with only one protecting group.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXNCDUSVVLUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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